

# An In-depth Technical Guide to the Chemical Structure and Properties of Adinazolam

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## Compound of Interest

Compound Name: Adinazolam

Cat. No.: B1664376

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## Abstract

**Adinazolam**, a triazolobenzodiazepine, was developed with the aim of augmenting the antidepressant effects of alprazolam. While it never received FDA approval for public use, it has appeared on the designer drug market.[1] This document provides a comprehensive technical overview of **adinazolam**'s chemical structure, physicochemical properties, pharmacology, and the experimental methodologies used to determine these characteristics. **Adinazolam** functions as a prodrug, with its primary active metabolite, N-desmethy**adinazolam** (NDMAD), exhibiting significantly higher affinity for the benzodiazepine receptor.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and procedural insights to support further investigation and understanding of this compound.

## Chemical Identity and Structure

**Adinazolam** is chemically classified as a triazolobenzodiazepine, characterized by a triazole ring fused to the benzodiazepine nucleus.[1][3]

- IUPAC Name: 1-(8-Chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-dimethylmethanamine
- CAS Number: 37115-32-5

- Molecular Formula: C<sub>19</sub>H<sub>18</sub>ClN<sub>5</sub>
- Molecular Weight: 351.83 g/mol

The chemical structure of **adinazolam** is presented below:

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## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Melting Point	171–172.5 °C	
pKa (of the dimethylamine group)	6.30	
LogP	4.16	
Aqueous Solubility	The free base is insoluble in water. The mesylate salt is soluble at >100 mg/mL.	
Other Solubilities	Soluble in dichloromethane and methanol.	
Appearance	White or yellowish powder.	

## Pharmacology

**Adinazolam** exerts its effects on the central nervous system by acting as a positive allosteric modulator of the GABA-A receptor. It is a prodrug for its more potent metabolite, N-desmethy**adinazolam** (NDMAD).

## Pharmacodynamics

Parameter	Adinazolam	N-desmethy <b>adinazol</b> am (NDMAD)	Source
Binding Affinity (K <sub>i</sub> ) for Benzodiazepine Receptor (nM)	208	6.96	

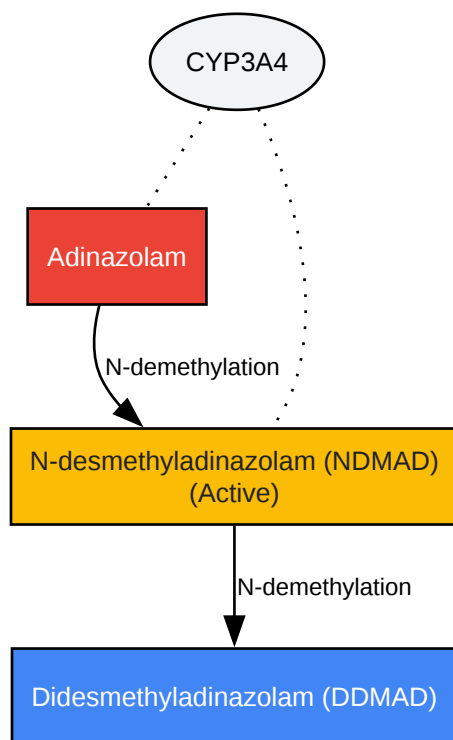
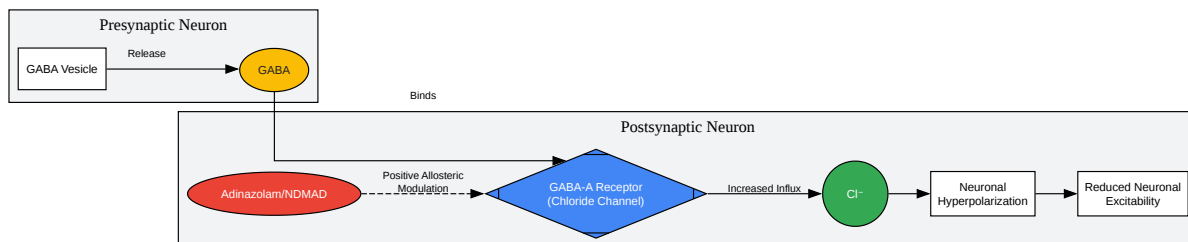
## Pharmacokinetics

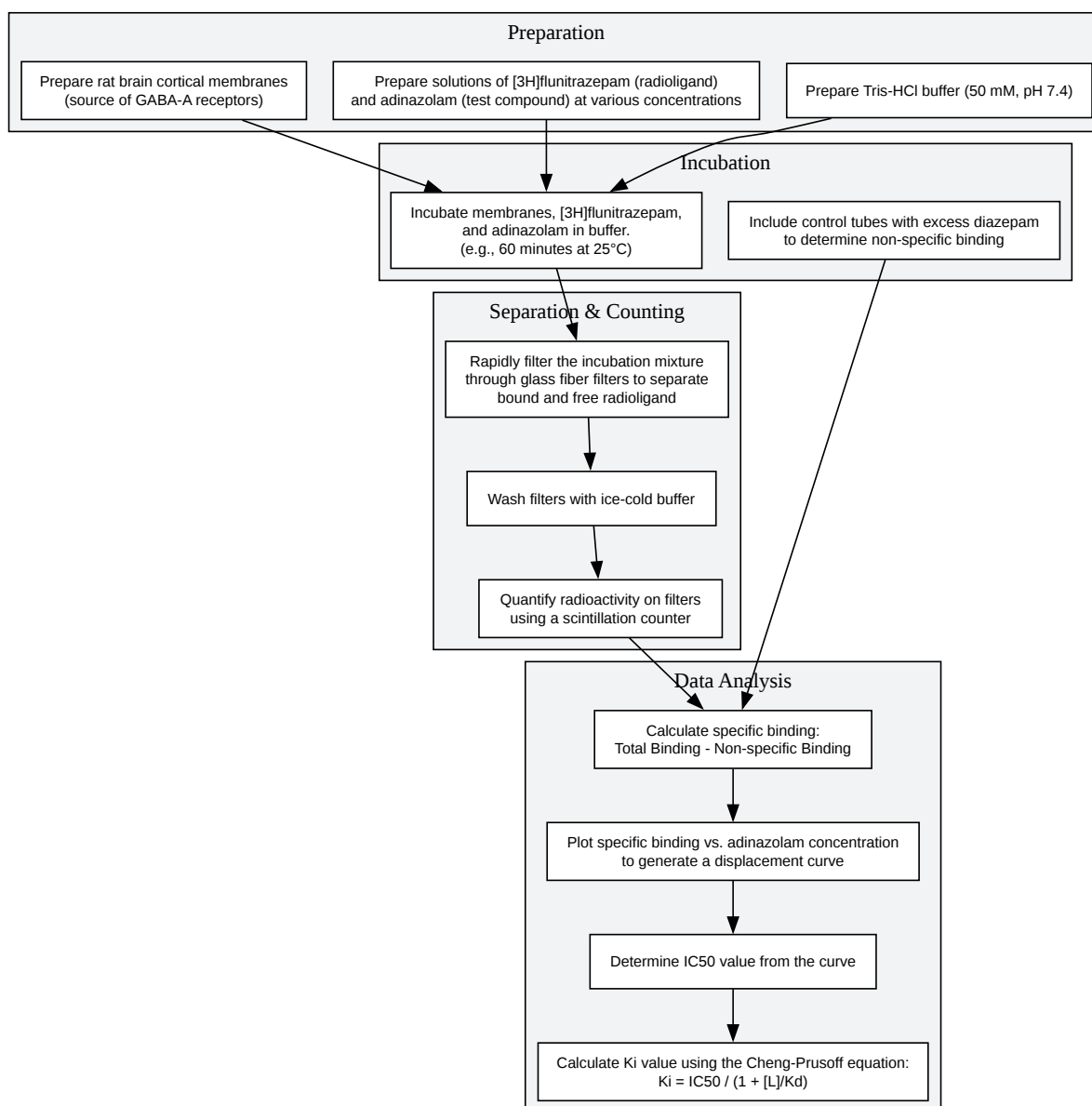
The pharmacokinetic parameters of **adinazolam** and its primary active metabolite, N-desmethy**adinazolam** (NDMAD), have been investigated in human subjects.

Parameter	Adinazolam	N-desmethy <b>adinazol</b> am (NDMAD)	Source
Volume of Distribution (V <sub>d</sub> )	106 L	100 L	
Elimination Half-Life (t <sub>1/2</sub> )	2.9 hours	2.8 hours	
Clearance (CL)	444 mL/min	321 mL/min	
Bioavailability	~40% (oral)	-	

## Signaling Pathway

**Adinazolam**, through its active metabolite NDMAD, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.





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